(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine
Overview
Description
Synthesis Analysis
The 3,4-dimethoxybenzyl group has been used as a protecting group during oligonucleotide synthesis . It can be introduced effectively and removed readily with DDQ . Another study mentioned the use of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), p-chlorobenzyl (PCB) and p-iodobenzyl (PIB) ethers in the construction of a disaccharide .Scientific Research Applications
Analytical Characterization and Identification
Spectral Analysis : The compound has been subject to analytical studies involving spectroscopy. For instance, its H NMR spectra, along with other phenylethanamines, were acquired from various grey-market internet vendors, aiding in forensic and harm-reduction efforts (Chapman & Avanes, 2015).
GC–MS and GC–IR Analysis : The compound and its derivatives, particularly those with N-benzyl and dimethoxybenzyl groups, have been analyzed using gas chromatography-mass spectrometry (GC–MS) and gas chromatography-infrared spectroscopy (GC–IR), which is crucial for identifying novel psychoactive substances (Abiedalla et al., 2021).
Chemistry and Material Science
Protecting Group in Organic Synthesis : The 3,4-dimethoxybenzyl group, a key component of the molecule, is utilized as a protecting group in organic synthesis. It has been employed for protecting hydroxy functions and can be smoothly removed under specific conditions (Grunder-Klotz & Ehrhardt, 1991).
Crystal Structure Analysis : The crystal structure of derivatives of this compound, like 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been studied. This research helps understand the influence of substituents on the crystal structure of β-amino alcohols, which is significant in the field of crystallography and material science (Urtiaga et al., 1995).
Nanotechnology
- Nanomaterial Synthesis : The compound's structural units have been used in the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. This application is significant in the field of nanotechnology and materials engineering (Veranitisagul et al., 2011).
Pharmaceutical Research
- Cytochrome P450 Enzyme Metabolism : The metabolism pathways of derivatives of this compound, involving cytochrome P450 enzymes, have been characterized. This research is important for understanding drug metabolism and potential drug-drug interactions in pharmacology (Nielsen et al., 2017).
properties
IUPAC Name |
(1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJXBLRDCBHGF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359385 | |
Record name | ST50319412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308273-67-8 | |
Record name | ST50319412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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